![molecular formula C19H13N5OS B483985 6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 496971-05-2](/img/structure/B483985.png)
6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines aniline, benzimidazole, and thienopyrimidine moieties, making it a versatile scaffold for drug development and other scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline and benzimidazole derivatives with thienopyrimidine intermediates. The reaction conditions often include the use of strong dehydrating agents such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, which facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to reduce reaction times and improve efficiency. For instance, heating a mixture of p-aminobenzoic acid and PPA under microwave irradiation has been shown to produce high yields of the desired product .
化学反応の分析
Types of Reactions
6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, thereby disrupting the bacterium’s energy metabolism . This inhibition is achieved through binding to the active site of the enzyme, blocking its function and leading to bacterial cell death.
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Thienopyrimidine derivatives: Investigated for their potential as kinase inhibitors and anticancer agents.
Uniqueness
What sets 6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one apart is its unique combination of structural features from both benzimidazole and thienopyrimidine scaffolds. This hybrid structure allows it to interact with multiple biological targets, making it a versatile compound for drug development and other scientific applications.
特性
IUPAC Name |
6-anilino-7-(1H-benzimidazol-2-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5OS/c25-18-16-15(20-10-21-18)14(17-23-12-8-4-5-9-13(12)24-17)19(26-16)22-11-6-2-1-3-7-11/h1-10,22H,(H,23,24)(H,20,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVLAZRZVZETGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C3=C(S2)C(=O)NC=N3)C4=NC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(4-Bromo-phenyl)-3-pyridin-4-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B483928.png)
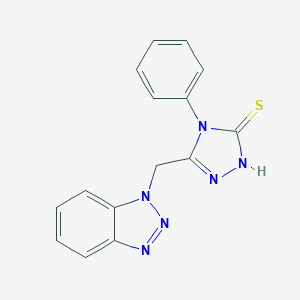

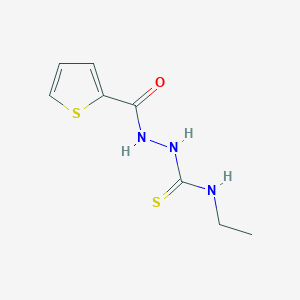
![5-(4-chlorophenyl)-8,8-dimethyl-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B483963.png)
![1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B483965.png)
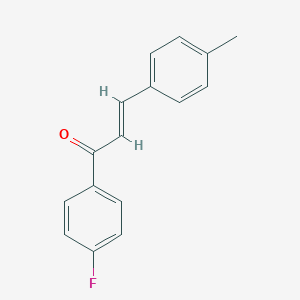
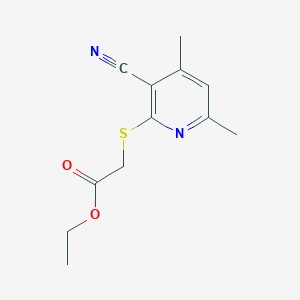
![5-(4-pyridinyl)-4-[(2-thienylmethylene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B484037.png)
![4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B484051.png)
![2-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B484062.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B484069.png)
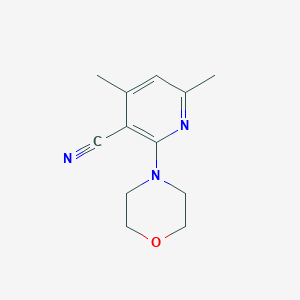
![6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B484130.png)
